BI-BTK-1 is a novel, highly selective, irreversible inhibitor of Bruton's tyrosine kinase (BTK), a crucial enzyme involved in B cell development and signaling. This compound has garnered attention for its potential therapeutic applications, particularly in treating autoimmune diseases such as lupus nephritis and rheumatoid arthritis. BTK plays a significant role in the activation of B cells and the signaling pathways that lead to the production of inflammatory cytokines. Thus, inhibiting this kinase can modulate immune responses effectively.
BI-BTK-1 is classified as an irreversible covalent inhibitor of BTK. It binds covalently to cysteine 481 located in the ATP-binding site of the BTK enzyme, leading to prolonged inhibition of its activity. This classification places it among other irreversible BTK inhibitors like ibrutinib and acalabrutinib, which are used in clinical settings for treating hematological malignancies and autoimmune disorders .
The synthesis of BI-BTK-1 involves several chemical steps that yield a compound capable of forming a covalent bond with the target enzyme. Although specific synthetic routes are proprietary, general approaches include:
The synthesis requires careful control of reaction conditions to ensure high selectivity for the target site on BTK. The compound's potency is characterized by its IC50 value, which indicates the concentration required to inhibit 50% of BTK activity; for BI-BTK-1, this value is approximately 0.9 nM .
The molecular structure of BI-BTK-1 features a core scaffold that allows for selective binding to BTK. The key functional group is an electrophile that forms a covalent bond with cysteine 481. Structural analysis through co-crystallization studies reveals that this binding occurs within the ATP-binding pocket of BTK, effectively blocking substrate access .
BI-BTK-1 primarily undergoes a nucleophilic substitution reaction where the electrophilic carbon reacts with the sulfur atom of cysteine 481 in BTK:
This reaction leads to irreversible inhibition of BTK activity, preventing downstream signaling cascades involved in B cell activation and function.
The kinetics of this reaction can be described by parameters such as and , with BI-BTK-1 displaying a time-dependent inhibition profile characterized by a ratio of approximately 85,000 .
BI-BTK-1 exerts its effects by irreversibly binding to BTK, leading to:
Pharmacodynamic studies indicate significant modulation of gene expression related to inflammation following treatment with BI-BTK-1, highlighting its potential to alter disease pathways effectively .
While specific physical properties such as melting point or solubility are not detailed in available literature, compounds like BI-BTK-1 typically exhibit:
BI-BTK-1 is characterized by:
BI-BTK-1 has shown promise in several therapeutic areas:
BI-BTK-1 functions as an irreversible covalent inhibitor by targeting cysteine 481 (Cys-481) within the ATP-binding pocket of BTK. This mechanism involves nucleophilic addition, where the thiol group of Cys-481 attacks the electrophilic acrylamide group of BI-BTK-1, forming a stable carbon-sulfur bond. This covalent adduct prevents ATP binding and subsequent kinase activation [3] [4] [10]. Kinetic studies demonstrate time-dependent inhibition with a second-order rate constant (kᵢₙₐcₜ/Kᵢ) of 85,000 M⁻¹s⁻¹, reflecting high efficiency in inactivating BTK [3] [4]. The Cys-481 residue is critical for this interaction, as mutations (e.g., C481S) confer resistance to irreversible inhibitors like ibrutinib but do not affect BI-BTK-1’s binding kinetics [1] [2].
Table 2: Comparison of Covalent BTK Inhibitor Kinetics
Inhibitor | IC₅₀ (nM) | kᵢₙₐcₜ/Kᵢ (M⁻¹s⁻¹) | Target Residue |
---|---|---|---|
BI-BTK-1 | 0.9 | 85,000 | Cys-481 |
Ibrutinib | 0.5–10 | ~5,400 | Cys-481 |
Acalabrutinib | 3.0 | ~12,000 | Cys-481 |
Co-crystallization studies of BI-BTK-1 bound to the BTK kinase domain reveal atomic-level interactions driving its selectivity. The inhibitor’s pyrazole-carboxamide moiety forms hydrogen bonds with Met-477 in the hinge region, while its phenoxyphenyl group occupies a hydrophobic pocket near the gatekeeper residue Thr-474. The acrylamide warhead positions the electrophilic β-carbon 3.5 Å from Cys-481, facilitating covalent bond formation [3] [4] [6]. Mass spectrometry analyses confirm covalent adduct formation, showing a mass shift of +554 Da corresponding to BI-BTK-1 bound to BTK peptides containing Cys-481. This method also validated the absence of off-target binding to non-cysteine-containing kinases [3] [4]. Structural dynamics studies indicate that BI-BTK-1 stabilizes BTK in an inactive conformation by sequestering Tyr-551, a residue critical for phosphorylation and activation [6] [10].
Table 3: Key Binding Interactions of BI-BTK-1 with BTK
Structural Element | Interaction Type | Residues Involved |
---|---|---|
Hinge Region | Hydrogen Bonding | Met-477 |
Hydrophobic Pocket | Van der Waals Interactions | Thr-474, Leu-408, Val-416 |
ATP-Binding Site | Covalent Bond | Cys-481 |
Allosteric Site | Steric Occlusion | Tyr-551 |
BI-BTK-1 was screened against a panel of 282 human kinases at 3 μM to assess selectivity. The compound inhibited >80% of activity in only 8 kinases, demonstrating exceptional selectivity (97% specificity). Off-target kinases included other Tec family members (e.g., BMX, ITK) and kinases with structural homology to BTK’s ATP-binding pocket (e.g., EGFR, JAK3) [3] [4]. This selectivity arises from BI-BTK-1’s spirocyclic core, which sterically occludes binding to kinases with bulkier gatekeeper residues (e.g., Phe in SRC family kinases). Additionally, the irreversible mechanism limits off-target effects to kinases possessing a conserved cysteine at positions homologous to Cys-481—a rare feature shared by only eight other kinases [10] [7]. Cellular assays corroborate this selectivity: BI-BTK-1 potently inhibits B-cell receptor signaling (IC₅₀ = 2.4 nM) and FcγR-mediated cytokine release in monocytes (IC₅₀ < 2.3 nM for IL-6/TNF-α), without affecting T-cell activation (IC₅₀ > 10 μM) [3] [4].
Table 4: Kinase Selectivity Profile of BI-BTK-1 (3 μM Screening)
Kinase Category | Off-Target Kinases Inhibited | Inhibition (%) |
---|---|---|
Tec Family | BMX, ITK, TEC | >80% |
Tyrosine Kinases | EGFR, JAK3, BLK | >80% |
Serine/Threonine | None | <20% |
Figure: Structural Basis for Selectivity
The unique spiro[3.4]octane linker in BI-BTK-1 sterically hinders binding to kinases lacking BTK’s compact hydrophobic pocket, further enhancing selectivity. This contrasts with first-generation inhibitors (e.g., ibrutinib), which exhibit off-target effects against kinases like ITK due to flexible binding motifs [7] [10].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: